

Hydroxy-PEG3-CH2-Boc chemical structure and properties

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Compound of Interest

Compound Name: Hydroxy-PEG3-CH2-Boc

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An In-depth Technical Guide to Hydroxy-PEG3-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

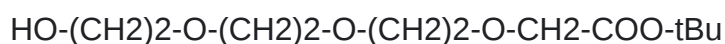
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Hydroxy-PEG3-CH2-Boc**, a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development.

Core Chemical Identity and Structure

Hydroxy-PEG3-CH2-Boc, identified by the CAS number 518044-31-0, is a discrete polyethylene glycol (dPEG®) derivative. Its structure features a triethylene glycol (PEG3) spacer, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a tert-butyl protected carboxyl group (-CH2-COO-tBu). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality.

IUPAC Name: tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate^[1]

Chemical Structure:



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Caption: Chemical structure of **Hydroxy-PEG3-CH2-Boc**.

Physicochemical and Spectroscopic Properties

The physicochemical properties of **Hydroxy-PEG3-CH2-Boc** are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

Property	Value
Molecular Formula	C ₁₂ H ₂₄ O ₆
Molecular Weight	264.32 g/mol
CAS Number	518044-31-0
Appearance	Colorless to light yellow liquid or semi-solid
Boiling Point	351.2 ± 27.0 °C (Predicted)
Density	1.071 ± 0.06 g/cm ³ (Predicted)
pKa	14.36 ± 0.10 (Predicted)
InChI Key	YZXRUQCLSBHYHG-UHFFFAOYSA-N
SMILES	<chem>O=C(OC(C)(C)C)COCCOCCOCCO</chem>
Storage Conditions	2-8°C, sealed in a dry environment

Spectroscopic Data:

While specific ¹H NMR and IR spectra for **Hydroxy-PEG3-CH2-Boc** are not widely available in public databases, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its chemical structure[2]. Researchers requiring detailed spectroscopic data are advised to obtain it directly from the supplier.

Applications in Drug Development

The primary application of **Hydroxy-PEG3-CH2-Boc** is as a bifunctional linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

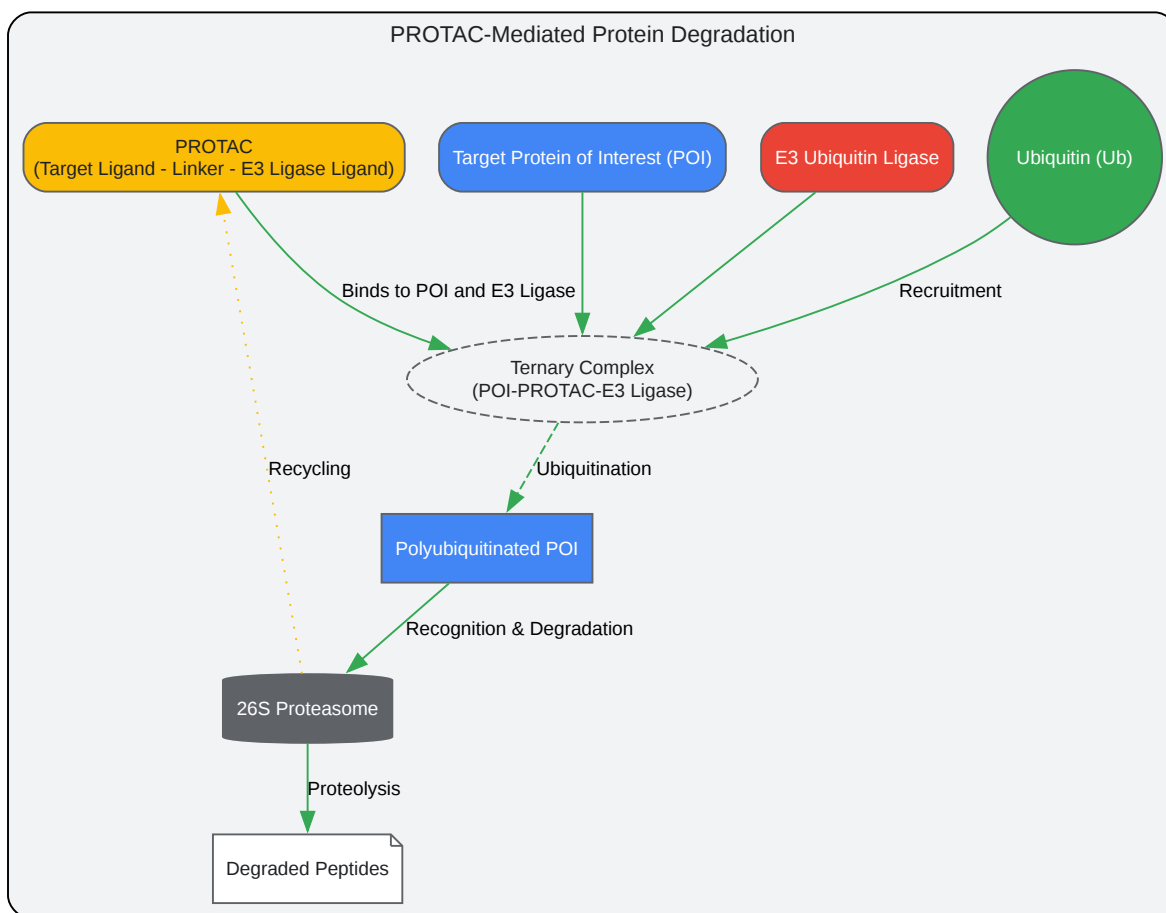
Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting molecule. PEG-based linkers, such as **Hydroxy-PEG3-CH2-Boc**, are frequently employed in PROTAC design due to their ability to:

- **Enhance Solubility:** The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.
- **Provide Optimal Spacing and Flexibility:** The linker must position the target protein and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex and subsequent ubiquitination of the target protein. The flexibility of the PEG chain allows for the necessary conformational adjustments.
- **Modulate Cell Permeability:** The overall physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

The diagram below illustrates the general mechanism of action of a PROTAC, highlighting the central role of the linker.



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Caption: PROTAC mechanism of action.

Experimental Protocols

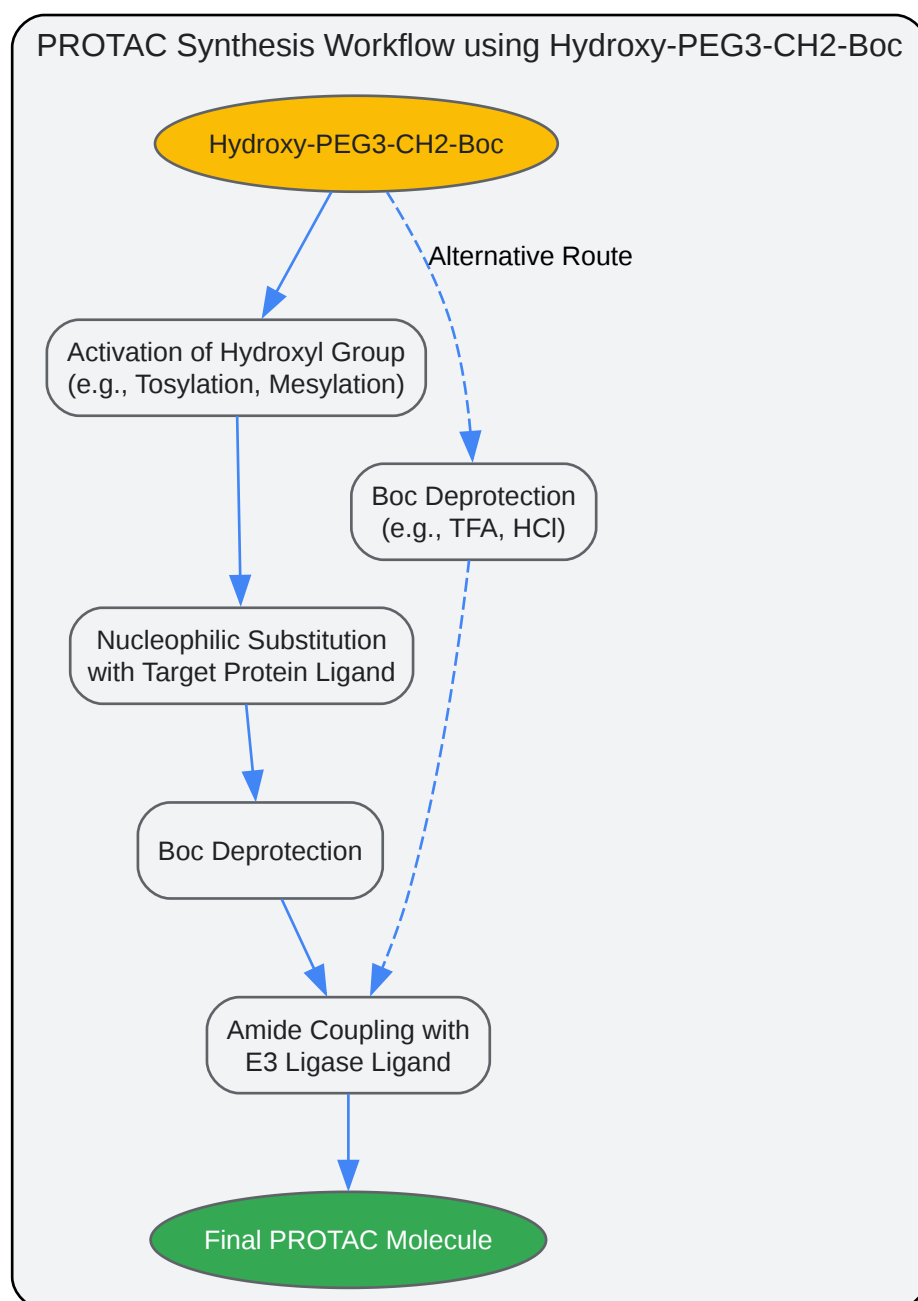
While a specific, detailed protocol for the synthesis of **Hydroxy-PEG3-CH2-Boc** is not readily available in the public domain, its synthesis can be approached through standard organic

chemistry techniques. A plausible synthetic route would involve the reaction of a suitable triethylene glycol derivative with a protected form of bromoacetic acid.

Furthermore, a recent patent (WO2024102970A1) describes the use of **Hydroxy-PEG3-CH2-Boc** as a starting material in the synthesis of a more complex molecule. The experimental details from this patent provide a practical example of its handling and reactivity.

General Experimental Workflow for Utilizing **Hydroxy-PEG3-CH2-Boc**:

The diagram below outlines a general workflow for the incorporation of **Hydroxy-PEG3-CH2-Boc** into a PROTAC molecule.



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Caption: Generalized synthetic workflow for PROTAC synthesis.

Note on Boc Deprotection: The tert-butyl protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to reveal the free carboxylic acid for subsequent coupling reactions.

Conclusion

Hydroxy-PEG3-CH2-Boc is a valuable and versatile building block for the synthesis of advanced therapeutic agents, particularly in the rapidly growing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an attractive choice for researchers and drug developers seeking to optimize the properties of their lead compounds. The information provided in this guide serves as a comprehensive resource for understanding and effectively utilizing this important chemical entity.

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References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
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